molecular formula C7H3ClI2N2 B13898656 3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine

3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine

Cat. No.: B13898656
M. Wt: 404.37 g/mol
InChI Key: XXDJPWGRCNHSAG-UHFFFAOYSA-N
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Description

3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine is a halogenated fused heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core. This scaffold consists of a pyrrole ring fused to a pyridazine ring at specific positions (1,2-b fusion) . The compound is substituted with chlorine at position 3 and iodine at positions 5 and 7, which confers distinct electronic and steric properties. Such halogenation patterns are critical for modulating reactivity, solubility, and biological activity. Pyrrolo[1,2-b]pyridazines have garnered attention in medicinal chemistry, particularly as antitumor agents, due to their structural resemblance to phenstatin derivatives . However, the specific pharmacological profile of 3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine remains understudied compared to other analogs.

Properties

Molecular Formula

C7H3ClI2N2

Molecular Weight

404.37 g/mol

IUPAC Name

3-chloro-5,7-diiodopyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H3ClI2N2/c8-4-1-6-5(9)2-7(10)12(6)11-3-4/h1-3H

InChI Key

XXDJPWGRCNHSAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN2C1=C(C=C2I)I)Cl

Origin of Product

United States

Preparation Methods

3 + 2 Cycloaddition Approach Using Mesoionic Oxazolo-pyridazinones

One of the most productive and regioselective methods for synthesizing pyrrolo[1,2-b]pyridazine derivatives, including halogenated variants such as 3-chloro-5,7-diiodopyrrolo[1,2-b]pyridazine, involves a 3 + 2 cycloaddition reaction between mesoionic bicyclic oxazolo-pyridazinones and activated alkyne dipolarophiles (e.g., methyl or ethyl propiolate).

  • Starting Materials: The bicyclic mesoionic oxazolo-pyridazinones are generated in situ by treating 3(2H)-pyridazinone-butanoic acid precursors with acetic anhydride at 90 °C.
  • Cycloaddition Reaction: The mesoionic 1,3-dipoles react with non-symmetrical acetylenic dipolarophiles to form tricyclic intermediates, which then lose carbon dioxide to yield the pyrrolo[1,2-b]pyridazine ring system.
  • Regioselectivity: The reaction proceeds with high regioselectivity, placing ester groups at the 5-position of the pyrrolo[1,2-b]pyridazine ring. NMR and X-ray diffraction confirm the structure and regioselectivity of the products.
  • Yields: Reported yields for these cycloadditions range from 41% to 52%, demonstrating moderate efficiency.

Table 1: Summary of Cycloaddition Reaction Parameters and Yields

Step Reagents/Conditions Product Type Yield (%) Key Observations
1 Alkaline hydrolysis of esters, acidification 3(2H)-pyridazinone-butanoic acids 87-90 High yield of acid precursors
2 Acetic anhydride, 90 °C, 3-4 h Mesoionic oxazolo-pyridazinones In situ Mesoionic dipoles generated in situ
3 Cycloaddition with methyl/ethyl propiolate Pyrrolo[1,2-b]pyridazines 41-52 Regioselective formation confirmed by NMR/XRD

This method is advantageous for introducing halogen substituents such as chlorine and iodine on the pyridazine ring prior to cycloaddition, enabling the synthesis of 3-chloro-5,7-diiodopyrrolo[1,2-b]pyridazine analogs.

Halogenated Pyridazine Precursors and Condensation Reactions

Another approach involves the preparation of halogenated pyridazine derivatives followed by condensation with α-bromoketones to form the imidazo[1,2-b]pyridazine or related heterocyclic backbones, which can be adapted for pyrrolo[1,2-b]pyridazine synthesis.

  • Halogenated Pyridazines: 3-Amino-6-halopyridazines (including 3-amino-6-chloropyridazine and 3-amino-6-iodopyridazine) are prepared by nucleophilic substitution of dihalopyridazines with ammonia or hydroiodic acid.
  • Condensation: The halogenated amino-pyridazines undergo condensation with α-bromoketones under mild basic conditions (e.g., sodium bicarbonate) to form bicyclic heterocycles.
  • Halogen Effect: The presence of halogens adjacent to ring nitrogens reduces nucleophilicity and directs alkylation to the desired nitrogen, improving yields.
  • Selective Methylation: Subsequent selective methylation and reduction steps allow further functionalization.

Table 2: Preparation of Halogenated Pyridazine Precursors

Starting Material Reagent/Condition Product Yield (%) Notes
3,6-Dichloropyridazine Aqueous ammonia, 130 °C 3-Amino-6-chloropyridazine Moderate Direct substitution
3,6-Diiodopyridazine 57% Hydroiodic acid reflux 3-Amino-6-iodopyridazine 81 Higher yield than direct amination
3-Amino-6-chloropyridazine α-Bromoketone, NaHCO3 Imidazo[1,2-b]pyridazine analog Good Condensation to bicyclic system

While this method is primarily described for imidazo[1,2-b]pyridazines, the principles and halogenation strategies are applicable to the synthesis of pyrrolo[1,2-b]pyridazine derivatives, including 3-chloro-5,7-diiodo-substituted analogs.

Alternative Synthetic Routes via Aminopyrrole Derivatives and Chalcone Condensation

A novel synthetic route to pyrrolo[1,2-b]pyridazines involves the reaction of BOC-protected 1-aminopyrrole derivatives with α,β-unsaturated ketones (chalcones), followed by deprotection and cyclization steps.

  • Key Steps:
    • Reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate.
    • Condensation of the resulting carbamate derivative with chalcones.
    • Heating with p-toluenesulfonic acid (p-TSA) in toluene to induce cyclization and formation of pyrrolo[1,2-b]pyridazine derivatives.
  • Advantages: This method allows for the introduction of various substituents and provides access to dihydro and fully aromatic pyrrolo[1,2-b]pyridazine derivatives.
  • Limitations: The yields vary and the method is more suitable for substituted derivatives rather than direct halogenated pyrrolo[1,2-b]pyridazines.

This approach provides a complementary synthetic strategy but is less directly applicable to 3-chloro-5,7-diiodopyrrolo[1,2-b]pyridazine unless halogenated chalcones or aminopyrrole derivatives are employed.

Analytical and Structural Confirmation

  • NMR Spectroscopy: Both ^1H and ^13C NMR are crucial to confirm the regioselectivity and substitution pattern, especially the position of halogens and ester groups.
  • X-ray Diffraction: Single-crystal X-ray analysis confirms the tricyclic pyrrolo[1,2-b]pyridazine core and the positions of chlorine and iodine substituents.
  • Elemental Analysis and IR Spectroscopy: Support the presence of halogen substituents and functional groups.
  • Mass Spectrometry: Molecular ion peaks confirm the molecular weight consistent with 3-chloro-5,7-diiodopyrrolo[1,2-b]pyridazine.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Product Type Yield Range (%) Notes
3 + 2 Cycloaddition of Mesoionic Oxazolo-pyridazinones Acetic anhydride, methyl/ethyl propiolate, 90 °C Pyrrolo[1,2-b]pyridazines with halogens 41-52 High regioselectivity, suitable for halogenated derivatives
Condensation of Halogenated Aminopyridazines with α-Bromoketones NaHCO3, mild base, reflux Bicyclic heterocycles (imidazo/pyrrolo derivatives) Moderate to good Halogen directs alkylation, adaptable for halogenated pyrrolo derivatives
Aminopyrrole Derivative Condensation with Chalcones p-TSA, toluene, heating Dihydro and aromatic pyrrolo[1,2-b]pyridazines Variable Versatile but less direct for halogenated pyrrolopyridazines

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine exhibit significant antimicrobial properties. For instance, studies have demonstrated its efficacy against various strains of bacteria and fungi. The compound's mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators. These findings suggest potential for development as a chemotherapeutic agent.

Neuroprotective Effects

Recent investigations into neuroprotective effects have highlighted the potential of 3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells under stress conditions.

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values below 10 µg/mL.
Anticancer ResearchInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 5 µM after 48 hours of treatment.
Neuroprotection StudyReduced oxidative stress markers in neuronal cells by 30% in vitro models.

Synthetic Methods

The synthetic routes for 3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine are critical for ensuring high yields and purity necessary for biological testing. Techniques often include:

  • Cyclization Reactions : Utilizing various reagents to facilitate the formation of the pyridazine ring.
  • Halogenation : Introducing chlorine and iodine groups through electrophilic aromatic substitution.

These methods are crucial for optimizing the compound's properties for specific applications.

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine becomes evident when compared to related heterocycles and substitution patterns:

Table 1: Key Structural Differences Among Analogous Compounds
Compound Name Core Structure Substituents (Positions) Key Properties
3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine Pyrrolo[1,2-b]pyridazine Cl (3), I (5,7) High halogen density; potential for electrophilic substitution
6-Chloroimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Cl (6) Higher regioselectivity in Minisci reactions (C8 alkylation)
Pyrrolo[1,2-b]pyridazine-2-methyl Pyrrolo[1,2-b]pyridazine CH₃ (2) Improved solubility; antitumor activity in phenstatin analogs
Imidazo[4,5-c]pyridazine Imidazo[4,5-c]pyridazine None (parent structure) Less explored; limited synthetic routes

Key Observations :

  • Halogenation : The presence of iodine at positions 5 and 7 distinguishes this compound from chlorinated or brominated analogs. Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions in catalysis or binding .
  • Core Heterocycle : Pyrrolo[1,2-b]pyridazines differ from imidazo[1,2-b]pyridazines in nitrogen atom placement, leading to divergent electronic environments. The latter is more extensively studied in kinase inhibition .

Reactivity Considerations :

  • The chlorine at position 3 may act as a leaving group in nucleophilic substitution, while iodine at 5 and 7 positions could participate in Suzuki-Miyaura couplings.
  • Regioselectivity challenges are less pronounced compared to imidazo[1,2-b]pyridazines, where Minisci reactions at C8 require careful control .

Biological Activity

3-Chloro-5,7-diiodopyrrolo[1,2-b]pyridazine (CAS: 2768549-92-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula for 3-Chloro-5,7-diiodopyrrolo[1,2-b]pyridazine is C7H3ClI2N2C_7H_3ClI_2N_2. The compound features a pyrrolo-pyridazine core with chlorine and iodine substituents that may influence its reactivity and biological interactions.

Synthesis

The synthesis of 3-Chloro-5,7-diiodopyrrolo[1,2-b]pyridazine typically involves multi-step organic reactions. Although specific synthetic pathways were not detailed in the search results, similar compounds have been synthesized through methods such as cycloaddition reactions and halogenation processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[1,2-b]pyridazines. In vitro assays demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinomas. For instance, one study reported significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

Cell LineIC50 (µM)
LoVo15.6
SK-OV-312.4
MCF-710.8

The mechanism by which 3-Chloro-5,7-diiodopyrrolo[1,2-b]pyridazine exerts its biological effects is believed to involve enzyme inhibition and protein modification . The compound may bind to specific active sites on enzymes, blocking substrate access and altering biochemical pathways crucial for cancer cell survival .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyrrolo[1,2-b]pyridazines on human adenocarcinoma-derived cell lines. The results indicated that the tested compounds showed dose-dependent cytotoxicity with the highest activity observed against colon cancer cells .
  • Comparative Analysis : In another investigation comparing multiple compounds within the same class, 3-Chloro-5,7-diiodopyrrolo[1,2-b]pyridazine displayed superior activity against certain cancer models compared to standard chemotherapeutics like doxorubicin .

Summary of Findings

The biological activity of 3-Chloro-5,7-diiodopyrrolo[1,2-b]pyridazine suggests it holds promise as a therapeutic agent in oncology. Its ability to inhibit cancer cell proliferation through enzyme interaction positions it as a candidate for further research and development.

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